molecular formula C15H11F3N2O B2619603 N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide CAS No. 2270918-47-1

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide

Cat. No.: B2619603
CAS No.: 2270918-47-1
M. Wt: 292.261
InChI Key: QZOKCPVJPWSNKR-UHFFFAOYSA-N
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Description

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide is a synthetic organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyridine and phenyl groups contribute to the overall stability and specificity of the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine derivatives: These compounds share the trifluoromethyl-pyridine core and exhibit similar chemical properties.

    Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine have comparable reactivity and applications.

Uniqueness

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and prop-2-enamide moieties enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O/c1-2-14(21)20-12-5-3-4-10(8-12)13-7-6-11(9-19-13)15(16,17)18/h2-9H,1H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOKCPVJPWSNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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